![molecular formula C36H78Br2P2 B124269 1,12-Dodecanediylbis(tributylphosphonium) dibromide CAS No. 99372-74-4](/img/structure/B124269.png)
1,12-Dodecanediylbis(tributylphosphonium) dibromide
Overview
Description
1,12-Dodecanediylbis(tributylphosphonium) dibromide, also known as Dodecamethylenebis(tributylphosphonium) dibromide, is a chemical compound with the empirical formula C36H78Br2P2 . It has a molecular weight of 732.76 . This compound is used as a reagent for ion-pair chromatography .
Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is represented by the SMILES string: CCCCP+(CCCC)CCCCCCCCCCCCP+(CCCC)CCCC.[Br-].[Br-]
. This indicates that the compound consists of two tributylphosphonium groups attached to a dodecane chain, with two bromide ions for charge balance .
Physical And Chemical Properties Analysis
The molecular weight of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is 732.8 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by a high number of rotatable bonds, with a count of 31 .
Scientific Research Applications
Ion-Pair Chromatography
1,12-Dodecanediylbis(tributylphosphonium) dibromide serves as a reagent for ion-pair chromatography . In this analytical technique, it interacts with charged analytes, facilitating their separation based on their affinity for the stationary phase. Researchers use this compound to analyze and quantify ions, small molecules, and biomolecules in complex mixtures.
Antifungal Activity
The compound exhibits antifungal properties. A study by Ohki et al. demonstrated that bisquaternary ammonium salts with a 12-carbon spacer (similar to our compound) effectively inhibit fungal growth . The butyl, pentyl, and isopentyl derivatives were particularly potent antifungal agents. Researchers explore these properties for potential therapeutic applications against fungal infections.
Catalysis and Organic Synthesis
The tributylphosphonium moiety can act as a phase-transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic solvents). Researchers employ it in various transformations, such as quaternization reactions, alkylations, and nucleophilic substitutions.
Mechanism of Action
Target of Action
It has been associated with antifungal activity , suggesting that it may interact with components of fungal cells.
Mode of Action
It is known that the compound has antifungal properties . This suggests that it may interact with fungal cells in a way that inhibits their growth or survival.
Result of Action
The primary known result of the action of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is its antifungal activity . It has been found to inhibit the growth of certain fungi, suggesting that it interferes with essential processes within these organisms .
properties
IUPAC Name |
tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAOSIJREVKP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78Br2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471993 | |
Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dodecanediylbis(tributylphosphonium) dibromide | |
CAS RN |
99372-74-4 | |
Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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